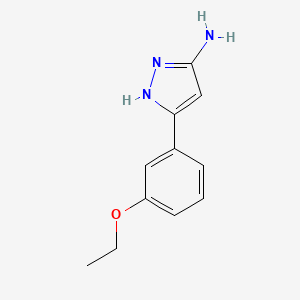

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine

Description

5-(3-Ethoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring an ethoxy-substituted phenyl ring at the 5-position and an amino group at the 3-position. Pyrazole amines are critical intermediates in medicinal chemistry due to their bioisosteric properties and versatility in targeting enzymes and receptors.

Properties

IUPAC Name |

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVIITPOSQWAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring. For instance, the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicine: The compound is studied for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.

Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and synthetic yields of structurally related pyrazole-3-amine derivatives:

*Calculated based on molecular formula C₁₁H₁₃N₃O.

Key Observations:

- Substituent Position : The 3-ethoxy group in the target compound may confer distinct electronic and steric properties compared to 4-methoxy analogs (e.g., 5-(4-methoxyphenyl)-1H-pyrazol-3-amine), which are more linear and less sterically hindered .

- Synthetic Accessibility : Dimethoxy derivatives (e.g., 5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine) require multi-step syntheses with moderate yields (52.3%), whereas methoxy analogs are synthesized via simpler routes .

Antiproliferative Activity

- Trifluoromethyl Derivatives : Compounds like 3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine () exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, making them candidates for kinase inhibition .

- Methoxy/Amino Hybrids: 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine derivatives (e.g., SI112) are conjugated with tert-butyl benzamide moieties to optimize binding to biological targets like G protein-coupled receptors .

Reactivity in Further Functionalization

- Amino Group Reactivity: The 3-amino group in this compound can undergo acetylation, trifluoroacetylation, or condensation, similar to derivatives in (e.g., compound 43, 44). Ethoxy groups may sterically hinder reactions at the 5-position compared to smaller substituents .

Biological Activity

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is a compound within the pyrazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Anticancer Activity

Recent studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, a study indicated that derivatives of pyrazole could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and cervical (SiHa) cancers. Specifically, this compound has been evaluated for its cytotoxic effects against these cell lines.

| Cell Line | IC Value (µM) |

|---|---|

| MDA-MB-231 | 4.50 ± 0.30 |

| PC-3 | 2.97 ± 0.88 |

| SiHa | 3.60 ± 0.45 |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells (IC > 50 µM for HEK293T cells) .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrazole compounds could significantly reduce inflammation, comparable to standard anti-inflammatory drugs like indomethacin . This positions this compound as a promising candidate for further development in inflammatory disease treatment.

The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific molecular targets involved in cancer cell proliferation and inflammation pathways. The compound likely interacts with enzymes or receptors critical to these processes, leading to altered signaling cascades that inhibit tumor growth or reduce inflammatory responses .

Study on Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity. Among these, this compound was highlighted for its potent activity against SiHa cells with an IC of 3.60 µM. The study utilized molecular docking to predict binding affinities at the colchicine-binding site of tubulin, suggesting a potential mechanism involving disruption of microtubule dynamics .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of various pyrazole derivatives, including this compound. In vivo tests showed significant reductions in edema in treated groups compared to control groups, reinforcing the compound's potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.